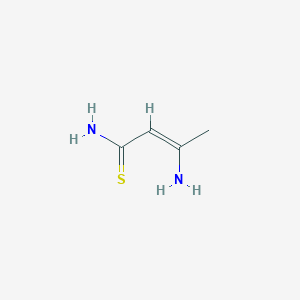
4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, also known as 4-iodo-DMPP, is a heterocyclic compound containing an iodine atom and a pyrazole ring. It is a white crystalline solid and is highly soluble in organic solvents. 4-Iodo-DMPP has a wide range of applications in the scientific research field, including use as a catalyst, a reagent, and a ligand. It is also used in the synthesis of various compounds and materials, such as organic semiconductors, organic light-emitting diodes, and organic photovoltaics.
Wissenschaftliche Forschungsanwendungen
4-Iodo-DMPP is widely used in the scientific research field due to its unique properties. It is used as a catalyst in the synthesis of organic semiconductors, organic light-emitting diodes, and organic photovoltaics. It is also used as a reagent in the synthesis of various compounds and materials, such as polymers, dyes, and pharmaceuticals. Furthermore, 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is used as a ligand in the synthesis of coordination complexes and organometallic compounds.
Wirkmechanismus
4-Iodo-DMPP acts as a catalyst in the synthesis of organic semiconductors, organic light-emitting diodes, and organic photovoltaics by providing a source of reactive iodine. The iodine atom reacts with the organic compound to form a new product. The reaction is aided by the presence of a base catalyst, which helps to facilitate the reaction.
Biochemical and Physiological Effects
4-Iodo-DMPP is not known to have any biochemical or physiological effects on humans or other organisms. It is considered to be non-toxic and is not known to have any adverse effects when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in laboratory experiments is that it is relatively easy to synthesize and is highly soluble in organic solvents. This makes it well-suited for use in a variety of reactions and experiments. Additionally, 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in laboratory experiments. For example, it is not very stable and can decompose when exposed to light or air. Additionally, it is not very soluble in water, which may limit its use in certain reactions and experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole. For example, further research could be done to explore its potential use as a catalyst in the synthesis of other compounds and materials. Additionally, research could be conducted to investigate its potential use as a reagent in the synthesis of pharmaceuticals and other compounds. Furthermore, research could be conducted to explore its potential use as a ligand in the synthesis of coordination complexes and organometallic compounds. Finally, research could be conducted to investigate its potential use in the development of new materials and technologies, such as organic semiconductors, organic light-emitting diodes, and organic photovoltaics.
Synthesemethoden
4-Iodo-DMPP can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-iodobenzaldehyde and ethyl propionate in the presence of an acid catalyst. The reaction produces a yellow-colored solution, which is then filtered and evaporated to yield a white solid. Other methods of synthesis include the reaction of 4-iodobenzaldehyde and ethyl propionate with a base catalyst, and the reaction of 4-iodobenzaldehyde and ethyl propionate with a strong oxidizing agent.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole", "Iodine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "To a solution of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in a suitable solvent (e.g. dichloromethane), add iodine and the oxidizing agent.", "Stir the reaction mixture at room temperature for a suitable period of time (e.g. 2-4 hours) until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium thiosulfate) to remove excess iodine.", "Extract the product with a suitable solvent (e.g. ethyl acetate) and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a solid or oil." ] } | |
CAS-Nummer |
1504013-69-7 |
Produktname |
4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole |
Molekularformel |
C8H13IN2 |
Molekulargewicht |
264.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



